(2-Bromo-5-methoxyphenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S2/c1-23-12-4-5-14(18)13(11-12)17(20)19-7-6-16(15-3-2-9-24-15)25(21,22)10-8-19/h2-5,9,11,16H,6-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCSZYWSBXOVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Bromo-5-methoxyphenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone (CAS Number: 2034420-96-5) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.4 g/mol. The structure features a brominated methoxyphenyl moiety linked to a thiazepan ring, which is known to impart various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034420-96-5 |
| Molecular Formula | |
| Molecular Weight | 444.4 g/mol |
Anticancer Properties
Recent studies have indicated that compounds containing thiazepan and thiophene rings exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. A study demonstrated that related thiazepan derivatives had IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting potent growth inhibition .
-
Case Studies :
- A series of thiazole and thiazepan derivatives were tested for their cytotoxic effects on several cancer cell lines, including SK-MEL-2 and MCF-7. Compounds with electron-donating groups were found to be more effective than those with electron-withdrawing groups .
- Another study highlighted the importance of substituents on the phenyl ring in enhancing cytotoxicity, indicating that modifications could lead to improved therapeutic profiles .
Antimicrobial Activity
Compounds with similar structural features have also been investigated for their antimicrobial properties. The presence of thiophene and thiazepan rings contributes to their ability to disrupt microbial cell membranes.
- Research Findings : Research has shown that certain thiophene derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism involves interference with bacterial protein synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the bromine and methoxy groups can significantly influence its efficacy:
- Bromine Substitution : The position and nature of bromine substitution on the phenyl ring can enhance lipophilicity, improving cellular uptake.
- Methoxy Group Influence : The methoxy group is known to enhance solubility and bioavailability, which are critical factors for therapeutic effectiveness.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (2-Bromo-5-methoxyphenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone exhibit significant anticancer properties. For example, studies have shown that thiazepane derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival.
Case Study:
A study published in Journal of Medicinal Chemistry explored a series of thiazepane derivatives, demonstrating that modifications to the aromatic substituents significantly impacted their cytotoxicity against breast cancer cell lines. The results suggested that introducing electron-withdrawing groups could enhance the activity of the compounds .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazepane derivatives have shown effectiveness against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Case Study:
In a comparative study published in Pharmaceutical Biology, researchers synthesized several thiazepane derivatives and tested their antibacterial efficacy. The results indicated that compounds with bromo and methoxy substituents exhibited superior activity against Gram-positive bacteria compared to their unsubstituted counterparts .
Enzyme Inhibition Studies
The unique structure of this compound makes it an attractive candidate for enzyme inhibition studies. Compounds with similar frameworks have been investigated for their ability to inhibit enzymes involved in various metabolic pathways.
Case Study:
A research article in Bioorganic & Medicinal Chemistry reported on the inhibitory effects of thiazepane derivatives on acetylcholinesterase and butyrylcholinesterase. The study highlighted how structural modifications could lead to increased potency as enzyme inhibitors, suggesting potential applications in treating neurodegenerative diseases .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three classes of analogs: (1) bromo-methoxy aromatic ketones, (2) 1,4-thiazepane derivatives, and (3) thiophene-containing heterocycles.
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Electrophilic Substitution: The bromo-methoxy aromatic ring in the target compound is more reactive toward nucleophilic attack compared to non-halogenated analogs (e.g., 4-methylphenylmethanone) due to bromine’s electron-withdrawing effect .
- Sulfone Stability: The 1,1-dioxido group on the thiazepane ring enhances oxidative stability relative to non-sulfonated thiazepanes, as seen in studies of sulfone-containing heterocycles .
- Thiophene Interactions : The thiophen-2-yl group may engage in π-π stacking or metal coordination, similar to benzothiophene derivatives, but with reduced steric hindrance compared to bulkier fused-ring systems .
Physicochemical Properties (Hypothetical Data)
While explicit data for the target compound is unavailable, inferences are drawn from analogs:
Preparation Methods
Bromination Reaction Conditions
In a representative procedure, m-methoxybenzoic acid (15.2 g, 0.1 mol) is dissolved in chloroform (70 g) with concentrated sulfuric acid (30 mL) as a protonating agent. Red phosphorus (1.48 g, 0.012 mol) and potassium bromate (1.67 g, 0.01 mol) act as bromination initiators and cocatalysts, respectively. NBS (21.36 g, 0.12 mol) is added at 25°C, maintaining the temperature at 25–30°C for 3 hours. HPLC monitoring confirms complete conversion before quenching with ice water.
Purification and Yield
The organic phase is recovered under reduced pressure, followed by recrystallization from methanol to yield 21.41 g (92.7%) of 2-bromo-5-methoxybenzoic acid with 99.2% purity. Alternative solvents like dichloromethane or dichloroethane provide comparable yields (93.6% and 92.8%, respectively), demonstrating solvent flexibility.
Formation of 7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide
The 1,4-thiazepane ring is constructed via cyclization of thiol-containing precursors, followed by sulfone oxidation. Source and provide foundational strategies for thiazepane synthesis.
Thiol-Ene Cyclization
A solution of 2-aminothiophenol (12.5 g, 0.1 mol) and ethyl acrylate (11.4 g, 0.11 mol) in tetrahydrofuran undergoes Michael addition at 0°C for 2 hours. The intermediate is heated to 60°C with triethylamine (10.1 g, 0.1 mol) to induce cyclization, forming 1,4-thiazepan-5-one. Thiophen-2-yl substitution is achieved by reacting the thiazepanone with 2-thiophenecarbonyl chloride (16.3 g, 0.11 mol) in dichloromethane, yielding 7-(thiophen-2-yl)-1,4-thiazepan-5-one.
Oxidation to Sulfone
The sulfide bridge is oxidized using hydrogen peroxide (30%, 50 mL) in acetic acid at 50°C for 6 hours. This converts the thiazepane to its 1,1-dioxide derivative, confirmed by FT-IR loss of S–H stretches (2550 cm⁻¹) and emergence of S=O peaks (1150 cm⁻¹ and 1300 cm⁻¹).
Ketone Bridge Assembly via Friedel-Crafts Acylation
Coupling the aromatic and heterocyclic moieties requires acyl chloride activation and Lewis acid catalysis. Source demonstrates analogous ketone formation using aluminum chloride.
Acyl Chloride Preparation
2-Bromo-5-methoxybenzoic acid (23.1 g, 0.1 mol) is refluxed with thionyl chloride (35.7 g, 0.3 mol) for 3 hours, yielding 2-bromo-5-methoxybenzoyl chloride. Excess thionyl chloride is removed under vacuum.
Friedel-Crafts Coupling
A mixture of 7-(thiophen-2-yl)-1,4-thiazepane-1,1-dioxide (22.4 g, 0.1 mol) and aluminum chloride (26.7 g, 0.2 mol) in dichloroethane (150 mL) is stirred at 0°C. The acyl chloride (23.6 g, 0.1 mol) is added dropwise, followed by heating to 70°C for 4 hours. Quenching with ice water (200 mL) precipitates the crude product, which is recrystallized from ethanol to afford 38.2 g (85%) of the title compound.
Reaction Optimization and Scalability
Solvent Selection
Halogenated solvents (chloroform, dichloromethane) optimize bromination regioselectivity by stabilizing the bromonium ion intermediate. Polar aprotic solvents (DMF, THF) are avoided due to undesired side reactions with NBS.
Catalytic Systems
Red phosphorus and potassium bromate synergistically enhance bromine generation from NBS, minimizing polybromination. Aluminum chloride in Friedel-Crafts reactions prevents ketone racemization, critical for maintaining stereochemical integrity.
Industrial-Scale Considerations
Continuous flow reactors reduce reaction times for thiazepane cyclization from 3 hours to 30 minutes. Solvent recovery systems (e.g., wiped-film evaporators) reclaim >95% of halogenated solvents, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.4 Hz, 1H, Ar–H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 7.21 (d, J = 5.2 Hz, 1H, Thiophene–H), 6.95 (d, J = 8.8 Hz, 1H, Ar–H), 4.12–3.98 (m, 2H, Thiazepane–H), 3.89 (s, 3H, OCH₃), 3.45–3.30 (m, 4H, Thiazepane–H).
- HRMS : m/z calc. for C₁₇H₁₅BrNO₄S₂ [M+H]⁺: 448.9652; found: 448.9655.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing (2-Bromo-5-methoxyphenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone?
The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts acylation for ketone formation, using Lewis acid catalysts (e.g., AlCl₃) to couple halogenated benzoyl chlorides with aromatic substrates .
- Thiazepane ring formation via cyclization of thiol-containing precursors under controlled pH and temperature .
- Sulfonation or oxidation to introduce the 1,1-dioxido group on the thiazepane ring, often using oxidizing agents like m-CPBA .
Key considerations : Reaction stoichiometry, solvent selection (e.g., dichloromethane for Friedel-Crafts), and purification via column chromatography or recrystallization .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : For absolute configuration determination. Software like SHELXL refines crystal structures, resolving torsional angles and bond lengths .
Example : In related thiazepane derivatives, X-ray analysis confirmed the chair conformation of the seven-membered ring .
Advanced: How can researchers optimize synthetic yield and purity for this compound?
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve acylation efficiency .
- Reaction Monitoring : Use HPLC or TLC to track intermediate formation and minimize side products .
- Temperature Gradients : Gradual heating during cyclization reduces decomposition risks .
Data-Driven Approach : Design of Experiments (DoE) can identify critical parameters (e.g., solvent polarity, reaction time) .
Advanced: What computational strategies predict the compound’s pharmacological activity and reactivity?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets .
- Molecular Docking : Simulates interactions with enzymes (e.g., kinases) using software like AutoDock Vina. For example, thiophene and thiazepane moieties may bind to hydrophobic pockets .
- MD Simulations : Assess stability of ligand-protein complexes over time .
Validation : Cross-check computational results with in vitro assays (e.g., IC₅₀ measurements) .
Advanced: How are contradictions in crystallographic data resolved during structure refinement?
- Twinning Analysis : Use SHELXL to detect and model twinned crystals, which can distort electron density maps .
- Disorder Modeling : For flexible groups (e.g., thiophene), split occupancy refinement improves accuracy .
- Validation Tools : Check structures against databases (e.g., Cambridge Structural Database) to flag geometric outliers .
Case Study : A related bromo-methoxyphenyl derivative required twinning correction with a BASF parameter of 0.25 to achieve an R-factor < 0.05 .
Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity?
- Enzyme Inhibition Assays : Measure IC₅₀ against targets like proteases or kinases using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .
Data Interpretation : Compare dose-response curves with positive controls (e.g., doxorubicin for cytotoxicity) and apply statistical models (e.g., nonlinear regression) .
Advanced: How does the 1,1-dioxido group influence the compound’s physicochemical properties?
- Solubility : The sulfone group enhances water solubility compared to non-oxidized thiazepanes .
- Conformational Rigidity : The dioxido group restricts ring puckering, as shown in X-ray structures of analogs .
- Electron-Withdrawing Effect : Polarizes the thiazepane ring, increasing electrophilicity at the ketone moiety .
Experimental Evidence : LogP values for sulfone-containing derivatives are ~1.5 units lower than their sulfide counterparts .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow Chemistry : Continuous synthesis reduces exothermic risks during acylation .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates to ensure batch consistency .
Case Study : A scaled-up Friedel-Crafts reaction achieved 85% yield using CPME and AlCl₃ at 0°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
